![molecular formula C25H28N4O3 B3203450 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1021256-74-5](/img/structure/B3203450.png)
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone, also known as Dimebon, is a small molecule drug that has gained attention due to its potential therapeutic applications. This compound was initially developed as an antihistamine but has since been found to have potential in treating various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In
Wirkmechanismus
The exact mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone is not fully understood, but it is believed to act on multiple targets in the brain. 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has been shown to increase mitochondrial function, enhance synaptic plasticity, and reduce neuroinflammation. It has also been found to modulate the activity of various neurotransmitter systems, including acetylcholine, serotonin, and dopamine.
Biochemical and Physiological Effects:
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has been shown to have various biochemical and physiological effects in the brain. It has been found to increase the production of ATP, reduce oxidative stress, and enhance mitochondrial function. 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has been found to reduce the levels of amyloid-beta, a protein that accumulates in the brains of Alzheimer's disease patients.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has limitations, such as its poor solubility and stability, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone. One area of research is to further understand the mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone and identify its specific targets in the brain. Another area of research is to investigate the potential therapeutic applications of 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone in other neurological disorders, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Additionally, researchers are exploring ways to improve the pharmacokinetic properties of 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone, such as increasing its solubility and stability, to make it more effective in clinical settings.
In conclusion, 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone is a small molecule drug that has shown potential in treating various neurological disorders. Its mechanism of action is not fully understood, but it is believed to act on multiple targets in the brain. 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has several advantages for lab experiments, but also has limitations. Future research is needed to further understand the potential therapeutic applications of 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone and improve its pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. It has also been found to protect neurons from oxidative stress and prevent cell death in vitro. In clinical trials, 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has shown promising results in improving cognitive function and global functioning in patients with Alzheimer's disease and Huntington's disease.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-18-6-4-5-7-20(18)21-9-11-24(27-26-21)28-12-14-29(15-13-28)25(30)17-19-8-10-22(31-2)23(16-19)32-3/h4-11,16H,12-15,17H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDIQQZJUFHTKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.